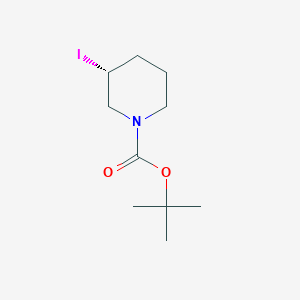
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(®-3-Methylamino-piperidin-1-yl)-ethanone is a chemical compound with a unique structure that includes a piperidine ring substituted with a methylamino group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and methylamine.
Reaction Conditions: The piperidine is first reacted with methylamine under controlled conditions to introduce the methylamino group.
Formation of Ethanone Moiety: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often involving oxidation or other functional group transformations.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(®-3-Methylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(®-3-Methylamino-piperidin-1-yl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.
Synthetic Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
1-(®-3-Methylamino-piperidin-1-yl)-ethanone can be compared with other similar compounds, such as:
1-(®-3-Amino-piperidin-1-yl)-ethanone: Similar structure but lacks the methyl group, leading to different reactivity and biological activity.
1-(®-3-Methylamino-pyrrolidin-1-yl)-ethanone: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical properties and applications.
1-(®-3-Methylamino-piperidin-1-yl)-propanone:
The uniqueness of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(3R)-3-(methylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPZWJPXKJSHHA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7985417.png)
![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7985424.png)
![[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985449.png)
![[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985455.png)
![[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985459.png)









